![molecular formula C7H7ClN4 B2529553 7-氯-1,3-二甲基-1H-吡唑并[3,4-d]哒嗪 CAS No. 1909320-06-4](/img/structure/B2529553.png)
7-氯-1,3-二甲基-1H-吡唑并[3,4-d]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrazolo[3,4-d]pyridazine core, which is a fused ring system combining pyrazole and pyridazine rings. The presence of a chlorine atom at the 7th position and methyl groups at the 1st and 3rd positions further enhances its chemical properties and reactivity.
科学研究应用
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine has found applications in various scientific research fields:
作用机制
Target of Action
The primary target of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 to the S phase .
Biochemical Pathways
The inhibition of CDK2 by 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine affects the cell cycle progression pathway . By preventing the phosphorylation of substrates necessary for the G1 to S phase transition, the compound effectively halts the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the action of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cells. This can be particularly useful in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloropyridazine with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Cycloaddition: The pyrazolo[3,4-d]pyridazine core can participate in cycloaddition reactions, forming more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, methylamine, or thiourea can be used in solvents like ethanol or DMF at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Cycloaddition: Cycloaddition reactions may require catalysts such as transition metal complexes and are typically carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine would yield 7-methylamino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine .
相似化合物的比较
Similar Compounds
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Another closely related compound with a chlorine atom at the 6th position.
7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyridazine: A regioisomer with the chlorine atom at a different position.
Uniqueness
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
7-chloro-1,3-dimethylpyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-3-9-10-7(8)6(5)12(2)11-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEGBVWWYTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C(N=NC=C12)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
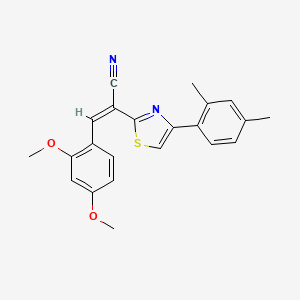
![N-(2-methoxy-5-methylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2529471.png)
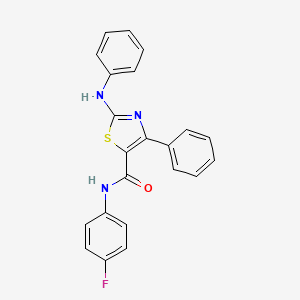
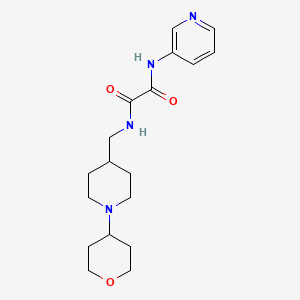
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2529477.png)

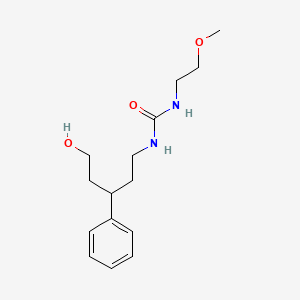
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one](/img/structure/B2529483.png)
![3-(3,4-dimethylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)
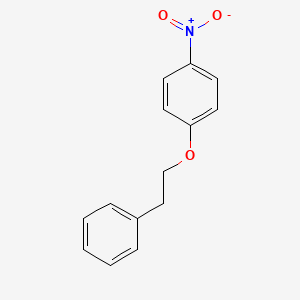
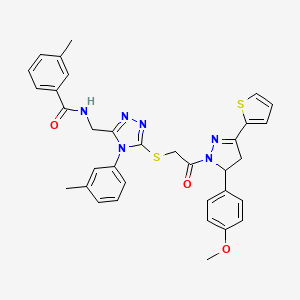

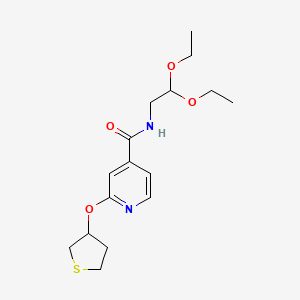
![2-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B2529492.png)
